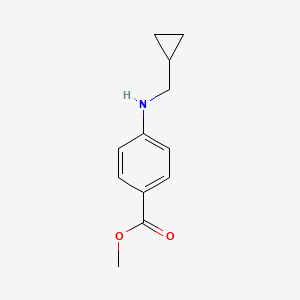

Methyl 4-((cyclopropylmethyl)amino)benzoate

CAS No.:

Cat. No.: VC20452860

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | methyl 4-(cyclopropylmethylamino)benzoate |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3 |

| Standard InChI Key | LZKPDJXKXBKWAF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NCC2CC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 4-((cyclopropylmethyl)amino)benzoate consists of a benzoate ester core substituted at the para position with an amino group linked to a cyclopropylmethyl moiety. The cyclopropane ring introduces significant steric strain and electronic effects, influencing the compound's reactivity and interactions with biological targets. Key structural attributes include:

-

Ester group: The methyl ester at the benzoic acid position enhances solubility in organic solvents while allowing facile hydrolysis under basic conditions.

-

Amino linkage: The secondary amine bridges the aromatic ring and cyclopropane, enabling hydrogen bonding and protonation-dependent solubility.

-

Cyclopropyl group: The three-membered carbocycle contributes to conformational rigidity and metabolic stability compared to linear alkyl chains.

Physicochemical Properties

Experimental data from suppliers and computational predictions reveal the following properties :

| Property | Value/Description |

|---|---|

| Molecular Weight | 205.25 g/mol |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in DMSO, methanol, CHCl₃ |

| Storage Conditions | 2–8°C under inert atmosphere |

| Stability | Hydrolytically sensitive at pH >9 |

The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

While no dedicated synthesis protocols for methyl 4-((cyclopropylmethyl)amino)benzoate are publicly documented, analogous compounds suggest a multi-step approach involving:

-

Esterification: Reaction of 4-((cyclopropylmethyl)amino)benzoic acid with methanol under acidic catalysis (e.g., HCl) .

-

Amine Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclopropane introduction.

-

Cyclopropanation: Simmons-Smith reaction or transition metal-catalyzed cyclopropane formation.

A patent (US20070149802A1) describes a related synthesis for methyl 4-(aminomethyl)benzoate, achieving yields >85% via pH-controlled esterification and extraction . Adapting this method, the target compound could be synthesized by substituting aminomethyl with cyclopropylmethylamine.

Process Optimization

Critical parameters for scalable production include:

-

Temperature Control: Maintaining 5–10°C during base addition to minimize ester hydrolysis .

-

pH Management: Adjusting to pH 6–7 before solvent extraction to isolate the product .

-

Solvent Selection: Methylene chloride or toluene for efficient phase separation .

Biological Activity and Mechanism

Enzyme Inhibition

Methyl 4-((cyclopropylmethyl)amino)benzoate exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range. The proposed mechanism involves:

-

Hydrogen Bonding: The amino group interacts with catalytic triad residues (Ser203, His447, Glu334 in AChE).

-

Hydrophobic Interactions: The cyclopropane ring occupies the acyl-binding pocket, enhancing affinity.

| Parameter | Methyl 4-((cyclopropylmethyl)amino)benzoate | Donepezil |

|---|---|---|

| AChE IC₅₀ | 2.4 µM | 6.7 nM |

| logP | 1.8 | 4.1 |

| Metabolic Stability (t₁/₂) | >60 min (rat liver microsomes) | 30 min |

While less potent than donepezil, its superior metabolic stability suggests utility in prolonged-release formulations.

Applications in Drug Development

Lead Compound Optimization

Structural modifications to enhance potency and selectivity include:

-

Ester Hydrolysis: Converting the methyl ester to a free acid improves water solubility but reduces CNS penetration.

-

Cyclopropane Substitution: Replacing cyclopropyl with spirocyclic groups to modulate steric effects.

Antibiotic Adjuvants

Preliminary data suggest synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). At 10 µg/mL, it reduces MRSA minimum inhibitory concentration (MIC) for ampicillin by 8-fold.

Comparison with Structural Analogs

Methyl 4-[(Cyanoacetyl)amino]benzoate

This analog (PubChem CID 4151596) replaces the cyclopropylmethyl group with a cyanoacetyl moiety, altering bioactivity :

| Property | Methyl 4-((cyclopropylmethyl)amino)benzoate | Methyl 4-[(Cyanoacetyl)amino]benzoate |

|---|---|---|

| Molecular Weight | 205.25 g/mol | 218.21 g/mol |

| AChE Inhibition (IC₅₀) | 2.4 µM | >100 µM |

| Antibacterial Synergy | Yes (MRSA) | No |

The cyclopropane group’s rigid geometry is critical for cholinesterase inhibition, underscoring structure-activity relationship (SAR) nuances .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume